1,4-Dithiaspiro[4.5]decane
Description
Structure
3D Structure
Properties
CAS No. |
177-16-2 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 |
InChI Key |
CWBCHVVTDJAGBP-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)SCCS2 |
Canonical SMILES |
C1CCC2(CC1)SCCS2 |
Other CAS No. |
177-16-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Dithiaspiro 4.5 Decane and Its Diverse Derivatives
Foundational Synthetic Routes to the 1,4-Dithiaspiro[4.5]decane Core
The construction of the this compound framework primarily relies on two fundamental strategies: the formation of the spirocyclic ring system through cyclization and the direct thioacetalization of a carbonyl precursor.
Cyclization Strategies for Spiro Ring Formation
The formation of the spirocyclic core of this compound can be achieved through intramolecular cyclization reactions. These strategies often involve the construction of a suitably functionalized cyclohexane (B81311) precursor that can undergo a ring-closing reaction to form the dithiolane ring. For instance, a cascade 4-endo N-cyclization/aerobic oxidation sequence has been utilized to construct spiro-β-lactam rings, a strategy that could be conceptually adapted for the formation of the dithiolane ring. nih.gov Similarly, intramolecular condensation reactions involving α-ketoesters have been employed to produce spiro-2H-furan-3-one frameworks. nih.gov Another approach involves the intramolecular Michael or Aldol reactions to form the quaternary spirocarbon center. scripps.edu Lewis acid-catalyzed domino ring-opening and annulation of spiro-oxindole aziridines with heteroarenes represents a sophisticated tandem approach for creating spiro-fused polycyclic systems. nih.govrsc.org These methods, while not directly reported for this compound, provide a conceptual framework for designing synthetic routes that involve the formation of the spiro junction through a dedicated cyclization step.
Thioacetalization Protocols from Carbonyl Precursors
The most direct and widely employed method for the synthesis of this compound is the thioacetalization of cyclohexanone (B45756) with ethane-1,2-dithiol. organic-chemistry.orgwikipedia.org This reaction involves the acid-catalyzed condensation of the carbonyl group with the two thiol functionalities to form a stable five-membered dithiolane ring spiro-fused to the cyclohexane ring. organic-chemistry.orgresearchgate.net
The general reaction is as follows:

Figure 1. General reaction for the synthesis of this compound from cyclohexanone and ethane-1,2-dithiol.
This reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the thioacetalization process.
A vast array of catalysts has been developed to promote the efficient synthesis of dithioacetals, including this compound. These catalysts can be broadly categorized as Lewis acids and Brønsted acids.
Lewis Acid Catalysts:
Numerous Lewis acids have been shown to be effective catalysts for thioacetalization. These include metal halides and triflates such as AlCl₃, ZnCl₂, TiCl₄, WCl₆, InCl₃, Sc(OTf)₃, VO(OTf)₂, and Ce(OTf)₃. researchgate.net Hafnium trifluoromethanesulfonate (B1224126) has also been reported as a mild and efficient catalyst for this transformation. organic-chemistry.org The use of BF₃ etherate is another common practice for promoting this reaction. nih.gov
Brønsted Acid Catalysts:
Traditional Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid (p-TsOH) are frequently used to catalyze thioacetalization. imist.maorganic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has been highlighted as a particularly efficient and reusable catalyst. unimore.it
The following table summarizes a selection of catalysts used in the synthesis of dithioacetals, which are applicable to the synthesis of this compound.
| Catalyst Category | Specific Catalyst | Key Features |
| Lewis Acids | AlCl₃, ZnCl₂, TiCl₄ | Traditional and effective catalysts. researchgate.net |
| In(OTf)₃, Sc(OTf)₃ | Often require milder conditions. researchgate.net | |
| Hafnium trifluoromethanesulfonate | Mild conditions, tolerates sensitive functional groups. organic-chemistry.org | |
| BF₃ etherate | Commonly used Lewis acid. nih.gov | |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Conventional and cost-effective. imist.maorganic-chemistry.org |
| HClO₄-SiO₂ | Highly efficient, inexpensive, and reusable. unimore.it | |
| Tungstophosphoric acid | Effective and highly selective, can be used in the absence of solvent. organic-chemistry.orgorganic-chemistry.org | |
| Other Catalysts | LiBr | Effective for chemoselective dithioacetalization under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org |
| I₂ on neutral alumina (B75360) | A mild and efficient solid-supported catalyst. |
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For thioacetalization reactions, this has led to the exploration of solvent-free conditions and the use of reusable, solid-supported catalysts.
Solvent-free, or "neat," reaction conditions offer several advantages, including reduced solvent waste, often faster reaction times, and simplified work-up procedures. researchgate.netorganic-chemistry.org Several catalytic systems have been shown to be highly effective under these conditions. For instance, lithium bromide (LiBr) efficiently catalyzes the dithioacetalization of aldehydes under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Similarly, tungstophosphoric acid (H₃PW₁₂O₄₀) has been used as a highly selective catalyst for thioacetalization in the absence of a solvent. organic-chemistry.orgorganic-chemistry.org
The use of solid-supported catalysts is another key aspect of green chemistry in this context. Catalysts such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂) and iodine on neutral alumina offer the benefits of easy separation from the reaction mixture and the potential for catalyst recycling, thereby minimizing waste. unimore.ittandfonline.com The use of silica gel in conjunction with a catalytic amount of p-toluenesulfonic acid also provides a simple and efficient heterogeneous procedure where the silica gel helps to remove the water produced during the reaction, driving the equilibrium towards product formation. organic-chemistry.org
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
The development of methods for the stereoselective synthesis of chiral this compound derivatives is of considerable interest, as these compounds can serve as valuable building blocks in asymmetric synthesis. rsc.orgscispace.com
Enantioselective Synthetic Techniques
The enantioselective synthesis of spirocycles has been a long-standing challenge in organic chemistry. rsc.orgresearchgate.net While specific enantioselective methods for this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis can be applied. The advent of organocatalysis has significantly expanded the toolbox for the enantioselective synthesis of spiro compounds. scispace.comsemanticscholar.org
Potential strategies for the enantioselective synthesis of this compound derivatives could involve:
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the cyclohexanone precursor could direct the thioacetalization reaction to proceed with facial selectivity, leading to the formation of a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiomerically enriched spirocycle.
Chiral Catalysis: The use of a chiral Lewis acid or Brønsted acid catalyst could create a chiral environment around the carbonyl group, favoring the attack of the dithiol from one face over the other.
Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of a this compound derivative bearing a suitable functional group could be employed to separate the enantiomers. mdpi.com
The development of such methodologies remains an active area of research, with the goal of providing efficient access to enantiopure spirocyclic dithioacetals for various applications in organic synthesis. rsc.org
Chromatographic Chiral Resolution and Separation Strategies
The synthesis of chiral this compound derivatives often results in a racemic mixture of enantiomers. As enantiomers can exhibit significantly different biological activities, their separation is a critical step in drug discovery and development. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used technique for the analytical and preparative separation of these enantiomers. mdpi.commdpi.com
The primary strategy involves direct separation, where the racemic mixture is passed through a column containing a chiral selector immobilized on a solid support, typically silica gel. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, have demonstrated broad applicability and excellent performance in resolving a wide range of chiral compounds, including spirocyclic structures. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
Alternatively, an indirect approach can be employed. This involves derivatizing the racemic this compound with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques like silica gel column chromatography or normal-phase HPLC. nih.gov Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers.
The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. Factors such as the nature of the substituents on the this compound core, the type of chiral selector, and the solvent system all influence the resolution. mdpi.com
Table 1: Common Chiral Stationary Phases (CSPs) for Enantiomeric Resolution
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Separation Principle |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Ethanol, Acetonitrile | Hydrogen bonding, π-π interactions, steric hindrance |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Methanol | Inclusion complexes, dipole-dipole interactions |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Ethanol | π-π interactions, hydrogen bonding, dipole stacking |
| Protein-based | Human Serum Albumin (HSA) | Aqueous buffers | Hydrophobic and electrostatic interactions |
Assignment of Absolute Configuration via X-ray Diffraction and Spectroscopic Methods
Once a chiral derivative of this compound has been resolved into its constituent enantiomers, determining the absolute configuration (the actual three-dimensional arrangement of atoms) of each is essential.
X-ray Diffraction: Single-crystal X-ray crystallography is the most definitive method for unambiguously determining the absolute configuration of a chiral molecule. nih.gov The technique requires a high-quality single crystal of an enantiomerically pure compound. The method relies on the phenomenon of anomalous dispersion (or anomalous scattering), where the scattering of X-rays by electrons is slightly out of phase when the X-ray frequency is near the absorption edge of an atom. thieme-connect.demit.edu The presence of sulfur atoms in the this compound core is particularly advantageous, as sulfur is a relatively heavy atom (compared to carbon, oxygen, or nitrogen) and produces a significant anomalous signal, which enhances the reliability of the absolute structure determination. mit.edu By analyzing the diffraction pattern, particularly the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), the correct enantiomer can be assigned. mit.eduresearchgate.net
Spectroscopic Methods: In cases where suitable crystals cannot be obtained, chiroptical spectroscopic methods provide a powerful alternative for assigning absolute configuration. nih.gov These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light.
Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimentally measured VCD spectrum with quantum chemical predictions for a specific enantiomer (e.g., the R- or S-configuration), the absolute configuration can be confidently assigned. nih.govresearchgate.net
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD and ORD are related techniques that operate in the ultraviolet-visible region of the spectrum. They are particularly useful for molecules containing chromophores. The comparison of experimental spectra with theoretical calculations allows for the assignment of the absolute stereochemistry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself is not typically used for direct determination of absolute configuration, it can be used indirectly. By reacting the enantiopure compound with a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent, diastereomeric species are formed that can be distinguished by NMR. nih.gov Careful analysis of the differences in chemical shifts can allow for the deduction of the absolute configuration based on established models. researchgate.netnih.gov
Table 2: Comparison of Methods for Absolute Configuration Assignment
| Method | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Anomalous dispersion of X-rays | Unambiguous and definitive determination nih.gov | Requires a high-quality single crystal |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Does not require crystallization; applicable to a wide range of molecules nih.gov | Requires specialized equipment and computational analysis |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | High sensitivity for molecules with chromophores | Less effective for molecules lacking UV-Vis chromophores |
| NMR with Chiral Reagents | Formation of diastereomers with distinct NMR signals nih.gov | Uses standard NMR equipment; small sample quantity needed | Indirect method; relies on established empirical models |
Multi-Component Reactions and Expedient Synthesis of Functionalized Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov These reactions are characterized by high atom economy, step economy, and operational simplicity, making them ideal for the rapid generation of libraries of structurally diverse compounds. nih.gov
While specific named MCRs for the direct synthesis of the this compound core are not extensively documented, the principles can be applied to generate functionalized analogues. The core reaction involves the acid-catalyzed condensation of a cyclohexanone derivative with ethane-1,2-dithiol. An MCR strategy would integrate the formation of a complex cyclohexanone precursor in the same pot prior to or concurrently with the dithiolane ring formation.
For example, a Hantzsch-type reaction, which is a classic MCR used to synthesize dihydropyridines, could be adapted. ijcrt.org A hypothetical one-pot synthesis could involve the reaction of an aldehyde, a β-ketoester, and an amine to form a substituted cyclohexenone intermediate, which is then immediately trapped with ethane-1,2-dithiol to yield a highly functionalized this compound derivative. Such strategies allow for the introduction of multiple points of diversity in a single step, providing expedient access to novel analogues for biological screening.
Directed Synthesis of Specific Substituted this compound Structures
The directed synthesis of specific this compound derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in medicinal chemistry. These syntheses often involve multi-step sequences designed to install specific functional groups at precise locations on the spirocyclic framework.
An example is the synthesis of this compound derivatives as potent and selective 5-HT1A receptor agonists. unimore.it The synthetic strategy often begins with a pre-functionalized starting material to control the regiochemistry of substitution. For instance, the synthesis of a key intermediate, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, can be achieved from (2,2-dimethyl-1,3-dioxan-5-yl)methanol. The synthesis involves converting the starting alcohol to a tosylate, followed by reaction with the sodium salt of ethane-1,2-dithiol. The resulting dithiane is then deprotected and cyclized under acidic conditions to form the desired spirocyclic intermediate. This intermediate can then be further functionalized, for example, by converting the hydroxyl group to a suitable leaving group and coupling it with a desired amine, such as an arylpiperazine, to yield the final target molecule. unimore.it
Table 3: Example of a Multi-Step Directed Synthesis
| Step | Reaction | Reagents | Purpose |
| 1 | Protection | 2,2-Dimethoxypropane, p-TsOH | Protect the diol of glycerol (B35011) as an acetonide |
| 2 | Thioacetal Formation | Ethane-1,2-dithiol, BF₃·OEt₂ | Form the dithiolane ring from a ketone precursor |
| 3 | Functional Group Conversion | p-Toluenesulfonyl chloride, Pyridine | Convert a primary alcohol to a tosylate (a good leaving group) |
| 4 | Nucleophilic Substitution | Arylpiperazine, K₂CO₃ | Couple the spirocyclic core with the desired side chain |
| 5 | Deprotection (if needed) | HCl (aq) | Remove protecting groups to yield the final product |
This directed approach allows for systematic modifications of the structure, such as altering the length of a linker, changing substituents on the aromatic ring, or introducing functional groups onto the cyclohexane portion of the spirocycle, enabling the fine-tuning of pharmacological properties. unimore.it
Elucidation of Reaction Mechanisms and Chemical Transformations of 1,4 Dithiaspiro 4.5 Decane
Mechanistic Investigations of Dithioacetal Formation and Subsequent De-protection Pathways
The formation of 1,4-dithiaspiro[4.5]decane is a specific example of dithioacetalization, a robust method for the protection of carbonyl groups. The reaction involves the condensation of cyclohexanone (B45756) with 1,2-ethanedithiol (B43112). Mechanistically, the process is typically catalyzed by a Brønsted or Lewis acid. The reaction proceeds via the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.
Proton Transfer and Water Elimination: A proton is transferred from the sulfur to the oxygen atom, forming a good leaving group (water). The subsequent elimination of a water molecule generates a highly reactive sulfonium (B1226848) ion.
Intramolecular Cyclization: The second thiol group within the same molecule then attacks the carbon of the sulfonium ion in an intramolecular fashion, leading to the formation of the five-membered dithiolane ring.
Deprotonation: The final step is the deprotonation of the sulfonium ion by a base (e.g., the solvent or conjugate base of the acid catalyst) to yield the neutral this compound product and regenerate the acid catalyst.
Efficient formation of the dithioacetal often requires the removal of water to drive the equilibrium towards the product, for instance, by using a Dean-Stark apparatus. Various catalysts can be employed, including perchloric acid adsorbed on silica-gel (HClO4-SiO2), which serves as a highly efficient and reusable catalyst for this transformation under solvent-free conditions unimore.it.
De-protection, or the cleavage of the dithioacetal to regenerate the parent carbonyl, is a critical subsequent step. The high stability of the dithioacetal group means that its removal often requires specific and sometimes harsh conditions. Common de-protection strategies can be categorized as hydrolytic, oxidative, or metal-assisted.
Metal-Assisted Hydrolysis: This is a classic method that involves the use of heavy metal salts, such as mercury(II) chloride (HgCl2) with a base like calcium carbonate (CaCO3) or cadmium carbonate (CdCO3). The mechanism involves the coordination of the mercury(II) ion to the sulfur atoms, which makes the spiro carbon highly susceptible to nucleophilic attack by water. This process is effective but suffers from the toxicity of the heavy metal reagents.
Oxidative Cleavage: This approach avoids toxic metals and uses oxidizing agents to convert the sulfur atoms into better leaving groups. Reagents such as bis(trifluoroacetoxy)iodobenzene or N-chlorosuccinimide (NCS) can effectively cleave the dithioacetal organic-chemistry.orgresearchgate.net. The mechanism likely involves oxidation of the sulfur atoms to sulfoxides or sulfonium species, which facilitates hydrolysis to restore the ketone.
Direct Hydrolysis: Strong aqueous acids can be used, but this method is often slow and requires high temperatures, limiting its applicability for sensitive substrates.
| Reaction | Reagents and Conditions | Description |
| Formation | Cyclohexanone, 1,2-ethanedithiol, Acid Catalyst (e.g., HClO4/SiO2), Solvent-free or Toluene with Dean-Stark | Acid-catalyzed condensation to form the dithioacetal ring. |
| De-protection | HgCl2, CaCO3, aq. Acetonitrile | Metal-assisted hydrolysis to regenerate the ketone. |
| De-protection | N-Chlorosuccinimide (NCS), aq. Acetone | Oxidative cleavage of the C-S bonds. |
| De-protection | Bis(trifluoroacetoxy)iodobenzene, aq. THF | Hypervalent iodine-mediated oxidative hydrolysis. |
Role of the this compound Moiety as a Protecting Group Strategy in Organic Synthesis
The this compound moiety is the dithioacetal of cyclohexanone and serves as a robust protecting group for this ketone. In the broader context of organic synthesis, dithioacetals are employed to mask the reactivity of carbonyl groups (aldehydes and ketones) towards certain reagents with which they would otherwise react.
The primary advantage of using the this compound group lies in its exceptional stability under a wide range of reaction conditions, particularly towards nucleophiles and bases organic-chemistry.orgorganic-chemistry.org. While an unprotected cyclohexanone would readily react with organometallics (Grignard or organolithium reagents), reducing agents (like LiAlH4), and other basic or nucleophilic reagents, the dithioacetal is inert to these conditions. This stability allows chemists to perform chemical modifications on other parts of a complex molecule containing a cyclohexanone unit without affecting the carbonyl group.
Once the desired transformations are complete, the protecting group can be removed to reveal the original cyclohexanone functionality using the de-protection methods described in the previous section. Therefore, the use of this compound enables a "disconnect/reconnect" strategy, simplifying complex syntheses by temporarily deactivating a reactive functional group.
Reactivity Profiles of the Spirocyclic System
The sulfur atoms in the this compound ring are susceptible to oxidation. Treatment with controlled amounts of oxidizing agents can lead to the formation of sulfoxides and sulfones. For instance, microbial oxidation or the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize one of the sulfur atoms to afford the corresponding this compound-1-oxide chemicalbook.commasterorganicchemistry.com. The oxidation can be diastereoselective, leading to either the syn or anti sulfoxide (B87167) depending on the reagents and conditions. Further oxidation can yield the corresponding sulfone or disulfone.
These oxidized derivatives can undergo subsequent rearrangement reactions. Under certain conditions, such as visible-light photoredox catalysis in the presence of a specific base, 1,3-dithiolanes can undergo an oxidative rearrangement. This process can lead to ring-contracted products or other rearranged structures like disulfide-linked-dithioesters, representing a significant transformation of the original spirocyclic system chemrxiv.org. This reactivity contrasts with simple deprotection, showcasing a pathway to more complex molecular scaffolds.
| Oxidant | Product(s) | Reaction Type |
| m-CPBA (1 equiv.) | This compound-1-oxide | Sulfoxidation |
| m-CPBA (>2 equiv.) | This compound-1,1,4,4-tetraoxide | Sulfone formation |
| Visible light, photocatalyst, base | Disulfide-linked-dithioester | Oxidative rearrangement |
The saturated 1,3-dithiolane (B1216140) ring of this compound is generally unreactive towards common carbene species, such as those generated from diazomethane (B1218177) or dihaloalkanes under neutral or basic conditions. The C-S bonds are stable, and there are no double bonds for cyclopropanation. However, the sulfur atoms, with their available lone pairs of electrons, could theoretically interact with a carbene to form a transient sulfur ylide. Such ylides are typically reactive intermediates that can undergo further reactions, but this specific pathway is not a commonly exploited transformation for simple dithioacetals like this compound.
In contrast, related unsaturated sulfur heterocycles or dithiolium salts can react with carbenes. For example, Fischer carbenes have been shown to react with 3H-1,2-dithiole-3-thiones via insertion into an S-S bond acs.orgfigshare.com. Similarly, 1,3-dithiolium carbenes, which are themselves reactive intermediates, can react with aldehydes pw.edu.pl. These reactions, however, involve substrates with different electronic and structural features than the saturated this compound system.
The reactivity of the 1,3-dithiolane ring in this compound is dominated by the nucleophilicity of the sulfur atoms. Unlike 1,3-dithianes derived from aldehydes, which have an acidic proton at the C2 position and can be deprotonated to form a potent nucleophile (an acyl anion equivalent in the Corey-Seebach reaction), the spiro-carbon of this compound has no protons organic-chemistry.org. Therefore, it cannot act as a carbon-based nucleophile in the same manner.
The primary reactivity pattern involves the sulfur atoms acting as nucleophiles towards electrophiles.
Electrophilic Attack at Sulfur: The lone pairs on the sulfur atoms can attack various electrophiles. For example, alkylating agents (e.g., methyl iodide) can react to form sulfonium salts. This reaction is often the initial step in certain deprotection protocols where the resulting sulfonium group is more easily cleaved organic-chemistry.org.
Interaction with Lewis Acids: Lewis acids can coordinate to the sulfur atoms. This interaction polarizes the C-S bonds and activates the dithioacetal group towards cleavage by a nucleophile, which is a key principle in many deprotection methods.
The ring itself is generally resistant to nucleophilic attack unless activated by prior reaction with an electrophile.
Functionalization and Derivatization Strategies on the Decane and Dithiane Rings
Derivatives of this compound can be synthesized by modifying either the cyclohexane (B81311) (decane) ring or the 1,3-dithiolane (dithiane) ring.
Functionalization of the Dithiolane Ring: A common strategy involves starting with a functionalized version of 1,2-ethanedithiol. For example, reaction of cyclohexanone with 2,3-dimercaptopropan-1-ol, using an acid catalyst like HClO4-SiO2, yields (1,4-dithiaspiro[4.5]decan-2-yl)methanol unimore.it. This introduces a hydroxyl group onto the dithiolane ring. This hydroxyl group can then be converted into a better leaving group, such as a tosylate or a chloride. Subsequent reaction with various nucleophiles, such as amines or piperazines, allows for the attachment of a wide variety of side chains, a strategy used in the synthesis of pharmacologically active compounds unimore.itchemicalbook.com.
Functionalization of the Decane Ring: To introduce functional groups onto the six-membered ring, one can start with a substituted cyclohexanone as the precursor. For instance, using 4-phenylcyclohexanone (B41837) or 4-hydroxycyclohexanone (B83380) in the dithioacetal formation reaction would yield a this compound derivative with a phenyl or hydroxyl group on the cyclohexane ring. This approach has been used to synthesize analogues in related spirocyclic systems, such as 1,4,8-triazaspiro[4.5]decan-2-ones and 1,4-dioxa-8-azaspiro[4.5]decanes nih.govmdpi.comnih.gov. The preserved dithiolane moiety can then serve as a protecting group while further chemistry is performed on the newly introduced functional group, or it can be a permanent feature of the final target molecule.
In Depth Structural Analysis and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of 1,4-Dithiaspiro[4.5]decane, providing insights into its atomic connectivity, functional groups, and dynamic behavior in solution.
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the structure and study its conformational dynamics.
In a study of derivatives of this compound, ¹H NMR spectra were recorded at high frequencies (e.g., 600 MHz) to resolve complex spin systems. unimore.it The signals corresponding to the protons on the cyclohexane (B81311) ring typically appear as a series of multiplets in the upfield region of the spectrum. Specifically, the protons at positions 6, 7, 8, 9, and 10 of the spiro[4.5]decane system would produce characteristic signals. For instance, in one synthesized derivative, multiplets corresponding to the cyclohexane methylene (B1212753) protons were observed in the range of δ 1.29-1.63 ppm. unimore.it The protons on the dithiolane ring (positions 2 and 3) are adjacent to the sulfur atoms and would therefore be expected to resonate at a different chemical shift compared to the cyclohexane protons.
¹³C NMR provides information about the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for the spiro carbon (C5), the carbons of the dithiolane ring (C2 and C3), and the carbons of the cyclohexane ring (C6, C7, C8, C9, C10). The chemical shifts are influenced by the electronegativity of the adjacent atoms; the presence of two sulfur atoms would shield the spiro carbon and the dithiolane carbons compared to their oxygen-containing analogue, 1,4-Dioxaspiro[4.5]decane.
| Technique | Observed Feature | Typical Chemical Shift (δ) Range / Finding |
|---|---|---|
| ¹H NMR | Cyclohexane Ring Protons (CH₂) | Multiplets, generally in the upfield region (e.g., ~1.3-1.7 ppm for derivatives) unimore.it |
| ¹H NMR | Dithiolane Ring Protons (CH₂) | Signals are influenced by adjacent sulfur atoms, typically appearing as distinct multiplets. |
| ¹³C NMR | Spiro Carbon (C5) | A quaternary carbon signal, its shift influenced by two sulfur substituents. |
| ¹³C NMR | Dithiolane Carbons (C2, C3) | Shielded due to attachment to sulfur. |
| ¹³C NMR | Cyclohexane Carbons (C6-C10) | Signals characteristic of a saturated carbocyclic ring. |
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
For this compound (C₈H₁₄S₂), the exact molecular weight is approximately 174.05 g/mol . The mass spectrum would show a prominent molecular ion peak at this m/z value. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope (4.21%) means there will be a significant M+2 peak (a peak at two mass units higher than the molecular ion) with an intensity of about 8.4% relative to the M⁺ peak, which is a clear indicator of a compound containing two sulfur atoms.
The molecular ion is energetically unstable and can break apart into smaller, charged fragments. nist.gov The resulting fragmentation pattern is a molecular fingerprint. For this compound, fragmentation would likely involve cleavage of the dithiolane or cyclohexane rings, leading to characteristic daughter ions.
| Feature | Expected m/z Value | Significance |
|---|---|---|
| Molecular Ion (M⁺) | ~174 | Confirms the molecular weight of C₈H₁₄S₂. |
| M+1 Isotope Peak | ~175 | Reflects the natural abundance of ¹³C. |
| M+2 Isotope Peak | ~176 | Characteristic high intensity (~8.4%) indicates the presence of two sulfur atoms. |
| Fragmentation Ions | Variable | Provides structural information based on the cleavage patterns of the spirocyclic system. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov The IR spectrum of this compound is characterized by the absence of many common functional group absorptions (like O-H or C=O) and the presence of vibrations associated with its alkane and thioacetal structure.
The most prominent bands would be due to C-H stretching and bending vibrations. The C-S stretching vibrations are typically weak and appear in the fingerprint region of the spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond Type |
|---|---|---|
| C-H Stretch (sp³ hybridized) | 2850-3000 | Aliphatic C-H bonds in the cyclohexane and dithiolane rings. |
| CH₂ Bend (Scissoring) | ~1450-1465 | Methylene groups in both rings. |
| C-S Stretch | 600-800 | Thioacetal functional group (often weak). |
| C-C Stretch | 800-1200 | Carbon-carbon single bonds within the skeleton. |
Crystallographic Studies for Solid-State Structural Insights (e.g., X-ray Diffraction Analysis)
Such an analysis for this compound would be expected to show the cyclohexane ring adopting a stable chair conformation to minimize steric and torsional strain. The five-membered dithiolane ring would likely adopt an envelope or twisted conformation. The analysis would also precisely define the geometry around the spirocyclic carbon atom (C5), confirming its tetrahedral nature and the perpendicular orientation of the two rings.
Conformational Dynamics and Ring Strain Analysis of the Spiro[4.5]decane System
Angle Strain: This arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbon). libretexts.orgwikipedia.org The cyclohexane ring can adopt a chair conformation where the C-C-C bond angles are very close to the ideal tetrahedral angle, thus having minimal angle strain. libretexts.orgwikipedia.org The five-membered dithiolane ring has more inherent angle strain.
Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. libretexts.orgwikipedia.org In the chair conformation of the cyclohexane ring, all C-H bonds are staggered, minimizing torsional strain. The dithiolane ring, being non-planar, also reduces torsional strain compared to a flat pentagon.
Transannular Strain (Steric Strain): This is caused by non-bonded atoms across a ring crowding each other. The chair conformation of the six-membered ring effectively minimizes these interactions.
Computational and Theoretical Investigations of 1,4 Dithiaspiro 4.5 Decane and Its Interactions
Molecular Modeling Approaches for Conformational Search and Energy Minimization
Molecular modeling of 1,4-dithiaspiro[4.5]decane derivatives is a critical first step in understanding their three-dimensional structure and potential interactions. The conformational flexibility of the cyclohexane (B81311) and dithiolane rings, along with any attached side chains, means the molecule can exist in multiple spatial arrangements, or conformers, each with a different energy level.
Conformational search and energy minimization procedures are employed to identify the most stable, low-energy conformers of these molecules. This process is fundamental before attempting to predict how the molecule will bind to a receptor, as it is generally assumed that a molecule adopts one of its low-energy conformations upon binding. In studies involving derivatives of this compound designed as receptor ligands, molecular modeling techniques are used to generate and prepare the 3D structures of the compounds for subsequent computational analyses, such as molecular docking. unimore.itnih.govresearchgate.net The process involves exploring the potential energy surface of the molecule to locate energy minima, thereby providing a set of plausible structures that are used to investigate interactions with biological targets. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
While extensive research exists on the molecular modeling and receptor docking of this compound derivatives, detailed studies employing quantum chemical calculations to specifically predict their electronic structure and reactivity are less prominent in the available literature. Methods such as Density Functional Theory (DFT) are powerful tools for elucidating properties like molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and molecular electrostatic potential.
Such calculations would provide deeper insight into the molecule's reactivity, stability, and the nature of its non-covalent interactions, which are crucial for receptor binding. For instance, understanding the electronic properties of the sulfur atoms in the dithiolane ring could help explain their influence on binding affinity and selectivity compared to their oxygen-containing counterparts (1,4-dioxaspiro[4.5]decane). However, the primary computational focus in published studies on this compound has been on its application in ligand-receptor interaction models. unimore.itnih.gov
Ligand-Receptor Interaction Studies: Molecular Docking and Molecular Dynamics Simulations
Molecular docking has been a key computational tool for investigating how derivatives of this compound interact with protein targets, particularly neurotransmitter receptors. unimore.it In studies aimed at developing selective 5-HT1A receptor agonists, docking simulations were performed using a homology model of the receptor. unimore.it
These docking studies provided critical insights into the binding modes of these ligands. A crucial interaction identified for high affinity was the formation of a salt bridge between the protonated nitrogen atom of the ligand's side chain and the aspartic acid residue at position 116 (D116) of the 5-HT1A receptor. unimore.it The simulations also suggested that agonists could form additional hydrogen bond contacts with other key residues, such as asparagine 386 (N386) and tyrosine 390 (Y390). unimore.it These computational findings help to rationalize the structure-activity relationships observed from experimental binding assays. unimore.it
While molecular dynamics (MD) simulations are frequently used to refine docking poses and assess the stability of ligand-receptor complexes over time, the available literature on this compound derivatives primarily highlights the findings from molecular docking studies. unimore.itresearchgate.net
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Computational methods have been instrumental in deriving structure-activity relationships (SAR) for ligands based on the this compound scaffold. A key area of investigation has been the isosteric replacement of oxygen atoms in the related 1,4-dioxaspiro[4.5]decane structure with sulfur atoms to create the dithia analogue. unimore.it
Based on previously published data and new investigations, it was shown that replacing one or both oxygen atoms with sulfur leads to a progressive decrease in binding affinity for α1 adrenoceptors. unimore.it This modification is a critical factor in improving the ligand's selectivity for the 5-HT1A receptor over α1 subtypes. unimore.it Furthermore, computational studies, combined with synthesis and biological testing, have explored how modifications to other parts of the molecule, such as replacing a piperazine (B1678402) ring with a more flexible basic chain, impact potency and efficacy at the 5-HT1A receptor. unimore.itnih.gov The merging of these structural modifications, guided by computational insights, led to the identification of derivatives with high potency and selectivity. unimore.itnih.gov
In Silico Assessment of Molecular Properties for Biological Systems (e.g., Permeability Predictions)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of a molecule's potential to be developed into a therapeutic agent. For a series of compounds including this compound derivatives, theoretical studies of ADME properties were conducted. unimore.itnih.gov
The results indicated a favorable ADME profile for the entire series of compounds studied. unimore.itnih.gov Specifically, predictions of blood-brain barrier (BBB) permeation and the rate of passive diffusion permeability suggested that the compounds are capable of reaching the central nervous system. unimore.it One particular derivative incorporating the this compound moiety was predicted to have good BBB permeability. nih.gov This type of in silico assessment is crucial for guiding the design of molecules intended to act on targets within the brain.
| Property | Value |
|---|---|
| Molecular Formula | C8H14S2 |
| Molecular Weight | 174.33 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 50.6 Ų |
Note: Data sourced from publicly available chemical databases.
| Compound Series | Predicted ADME Profile | Key Prediction |
|---|---|---|
| Derivatives of this compound | Considered to be good overall unimore.itnih.gov | Predicted to have good blood-brain barrier (BBB) permeability unimore.itnih.gov |
Research on Structural Derivatives and Heteroatom Analogues of 1,4 Dithiaspiro 4.5 Decane
Design and Synthesis of Substituted 1,4-Dithiaspiro[4.5]decane Analogues
The introduction of substituents onto the this compound core has been a key strategy to fine-tune the physicochemical and biological properties of these molecules. The design of such analogues often involves computational methods, such as molecular docking, to predict their interaction with biological targets.
Influence of Substituents on Chemical Reactivity and Molecular Interactions
The nature and position of substituents on the this compound ring system can significantly influence its chemical reactivity and intermolecular interactions. For instance, in the context of developing ligands for the 5-HT1A serotonin (B10506) receptor, the addition of a second methoxy (B1213986) group to certain derivatives resulted in a drastic loss of affinity for the receptor. This suggests that steric hindrance from bulky substituents can prevent effective binding to the target site. unimore.it
Conversely, the replacement of both oxygen atoms with sulfur in analogous spiro-dioxolane structures to form 1,3-dithiolane (B1216140) derivatives led to an increased affinity for the 5-HT1A receptor. This enhancement is thought to be due to additional interactions of the this compound moiety within the receptor's binding pocket. unimore.it The electronic properties of the sulfur atoms, being less electronegative and more polarizable than oxygen, can lead to different non-covalent interactions, such as sulfur-pi or cation-pi interactions, which may play a crucial role in molecular recognition.
While extensive studies on the systematic effects of various substituents on the fundamental chemical reactivity of the this compound ring are not widely documented in the reviewed literature, the observed changes in biological activity upon substitution provide indirect evidence of their influence on molecular interactions. For example, research on substituted 1,4-dioxaspiro[4.5]decane analogues, a closely related system, indicated that only small substituents are well-tolerated at the C8 position for maintaining high affinity at the 5-HT1A receptor, while larger groups led to a reversal of selectivity towards α1-adrenoceptors. unimore.it This highlights the sensitivity of the binding pocket to the steric bulk of the substituent on the cyclohexane (B81311) ring of the spiro system.
Exploration of Heteroatom Modifications within the Spiro[4.5]decane Framework
Comparative Studies with 1-Oxa-4-thiaspiro[4.5]decane Derivatives
The replacement of one sulfur atom with an oxygen atom to yield the 1-oxa-4-thiaspiro[4.5]decane (or 1,3-oxathiolane (B1218472) spiro) system has been explored to modulate biological activity, particularly in the context of 5-HT1A and α1-adrenergic receptor ligands. unimore.itnih.gov
In a comparative study, the substitution of a sulfur for an oxygen atom in a series of compounds did not significantly change the affinity for the 5-HT1A receptor. However, it did have a noticeable effect on the affinity for α1-adrenoceptors. Specifically, a significant increase in affinity was observed for the α1D subtype in the 1,3-oxathiolane series compared to their 1,3-dioxolane (B20135) counterparts, which resulted in a halving of the 5-HT1A/α1 selectivity ratio. unimore.it
This demonstrates that even a single heteroatom change can fine-tune the selectivity profile of a drug candidate, likely due to altered hydrogen bonding capacity and dipole moment, which affects the interactions with specific amino acid residues in the receptor binding sites.
Comparative Studies with 1,4-Dioxaspiro[4.5]decane Derivatives
The 1,4-dioxaspiro[4.5]decane scaffold is a common point of comparison for its dithia analogue. The replacement of sulfur with oxygen atoms generally leads to significant changes in the electronic and steric properties of the molecule, which in turn affects its biological activity. unimore.itnih.gov
Research has shown that the conversion from a 1,4-dioxaspiro[4.5]decane moiety to a this compound can lead to an increase in affinity for the 5-HT1A receptor, while the affinity for α1 subtypes is either decreased or remains unchanged. unimore.it This suggests that the sulfur atoms may be involved in more favorable interactions within the 5-HT1A receptor environment.
The table below summarizes the comparative biological data for a lead compound and its heteroatom-modified analogues, illustrating the impact of replacing oxygen with sulfur.
| Compound Type | 5-HT1A Receptor Affinity (pKi) | α1d-Adrenoceptor Affinity (pKi) | 5-HT1A/α1d Selectivity |
| 1,4-Dioxaspiro[4.5]decane derivative | 8.85 | 7.42 | 26.9 |
| 1-Oxa-4-thiaspiro[4.5]decane derivative | 8.89 | 8.00 | 7.8 |
| This compound derivative | 9.20 | 7.22 | 95.5 |
Data adapted from a study on potent and selective 5-HT1A receptor agonists. The values are for specific derivatives within each class and are illustrative of the general trends observed. unimore.it
Research on Other Related Dithiolane- and Dithiane-Based Spiro Systems
The broader family of dithiolane- and dithiane-based spiro systems has also been a subject of synthetic and medicinal chemistry research. These studies provide a wider context for understanding the properties and reactivity of this compound.
For example, the synthesis of spiro[1,3-dithiolane-2,1'-cyclohexane] and its derivatives has been reported, often as intermediates in the synthesis of more complex molecules. The dithiolane ring in these systems is typically formed by the reaction of a ketone with 1,2-ethanedithiol (B43112).
Furthermore, spiro-dithiolanes have been utilized in the development of compounds for various therapeutic targets. The versatility of the dithiolane motif allows for its incorporation into a wide range of molecular architectures.
Structure-Affinity and Structure-Activity Relationships for Receptor Modulation (focused on molecular level interaction mechanisms)
The exploration of this compound and its analogues has been a fertile ground for understanding the nuanced molecular interactions that govern receptor affinity and activity. Research has particularly focused on derivatives targeting serotonergic (5-HT) and adrenergic (α) receptors, revealing key structural determinants for potency and selectivity.
Influence of the Spirocyclic Moiety and Heteroatom Substitution
A pivotal area of investigation has been the modification of the spirocyclic core of these molecules, particularly through the substitution of oxygen atoms with sulfur, to create 1-oxa-4-thiaspiro- and this compound analogues. These modifications have been shown to significantly influence the affinity and selectivity profiles of the compounds, particularly for the 5-HT1A receptor and α1-adrenoceptors.
In a systematic study, a series of derivatives were synthesized based on the lead compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a known potent 5-HT1A receptor agonist. nih.govunimore.it The aim was to enhance selectivity for the 5-HT1A receptor over α1-adrenoceptors. It was discovered that replacing one or both oxygen atoms in the 1,4-dioxaspiro[4.5]decane ring with sulfur atoms progressively decreased the affinity for the α1-adrenoceptors. unimore.it This strategic heteroatom substitution proved effective in modulating the selectivity profile of the ligands.
Molecular modeling studies have provided insights into the binding modes of these compounds at the 5-HT1A receptor. These in-silico analyses, performed on homology models of the receptor, have helped to elucidate the key interactions at the molecular level that are responsible for the observed affinity and activity. unimore.it The docking studies indicated that the combination of the spiro-decane moiety and the phenyl ring allows the ligands to optimally occupy the receptor's binding site. unimore.it
Structure-Activity Relationships of Arylpiperazine Derivatives
Further modifications to the arylpiperazine moiety of these spirocyclic compounds have also been explored to map the structure-activity relationships (SAR). By synthesizing a range of arylpiperazine derivatives connected to the 1,4-dioxaspiro[4.5]decane core, researchers have identified compounds with promising profiles as either α1 receptor antagonists or potent and efficacious 5-HT1A receptor agonists. nih.gov
The results from these studies have consistently shown that even minor structural changes can lead to significant shifts in receptor affinity and functional activity. For instance, the introduction of the this compound moiety was a key factor in achieving a drastic drop in α1 affinity compared to reference ligands. unimore.it
The following table summarizes the binding affinities of selected this compound derivatives at the 5-HT1A and α1d receptors, illustrating the impact of structural modifications on receptor affinity.
| Compound | Modification | 5-HT1A pKi | α1d pKi | Selectivity (5-HT1A/α1d) |
| 14 | 1-oxa-4-thiaspiro[4.5]decane derivative | - | - | 80 |
| 15 | This compound derivative | - | <7.5 | - |
The research into these structural analogues has led to the identification of novel 5-HT1A receptor partial agonists. nih.govunimore.it For example, one derivative was noted for its outstanding selectivity, while another was highlighted for its high potency and efficacy. nih.govunimore.it These findings underscore the potential of the this compound scaffold as a template for designing receptor-selective ligands. The docking of these compounds into theoretical models of the 5-HT1A receptor has consistently aligned with the experimental biological data, reinforcing the understanding of the SAR at a molecular level. nih.gov
Applications of 1,4 Dithiaspiro 4.5 Decane in Advanced Organic Synthesis and Materials Science
Utility as Key Synthetic Intermediates in Multi-step Organic Syntheses
1,4-Dithiaspiro[4.5]decane has proven to be a valuable synthetic intermediate in the multi-step synthesis of biologically active compounds. Its dithiane moiety can be strategically employed as a protected form of a carbonyl group, which can be deprotected under specific conditions to reveal a reactive ketone functionality. This protective group strategy is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the carbonyl group.
A notable application of this compound derivatives is in the synthesis of potent and selective 5-HT1A receptor agonists. unimore.itnih.gov In these synthetic routes, the this compound core is incorporated to explore the structure-activity relationships of new chemical entities. The synthesis often begins with the creation of a functionalized this compound derivative, which then undergoes further reactions to build the final complex molecule. For instance, derivatives of this compound have been synthesized and subsequently used in coupling reactions to introduce other pharmacophoric groups, leading to the generation of novel therapeutic candidates. unimore.it
The isosteric replacement of oxygen atoms with sulfur in analogous spirocyclic systems has been shown to influence the pharmacological profile of the resulting compounds, often favoring affinity for specific receptors like the 5-HT1A receptor. unimore.it
Strategic Applications in the Construction of Complex Organic Molecules
The rigid spirocyclic framework of this compound provides a well-defined three-dimensional orientation for appended functional groups, which is a critical aspect in the design of molecules that interact with specific biological targets. This structural feature is strategically utilized in the construction of complex organic molecules with potential therapeutic applications.
One of the primary strategic applications is its use as a scaffold to which various substituents can be attached to explore the chemical space around a particular pharmacophore. In the development of 5-HT1A receptor agonists, the this compound moiety serves as a key building block. unimore.itnih.gov By modifying the groups attached to this spirocyclic core, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the target molecules.
The synthesis of a series of this compound derivatives has allowed for a systematic investigation into how structural modifications impact biological activity. For example, the replacement of a piperazine (B1678402) ring with a more flexible amine chain attached to the this compound scaffold resulted in compounds with improved potency and efficacy as 5-HT1A receptor agonists. unimore.it This highlights the strategic importance of the this compound unit in guiding the design and synthesis of novel drug candidates.
Table 1: Examples of this compound Derivatives in the Synthesis of 5-HT1A Receptor Agonists This table is generated based on the synthetic strategies discussed in the referenced literature and showcases the versatility of the this compound scaffold.
| Precursor Compound | Reagents and Conditions | Resulting Intermediate | Final Compound Application |
| Cyclohexanone (B45756) | 1,2-Ethanedithiol (B43112), Acid catalyst | This compound | Scaffold for further derivatization |
| Functionalized this compound | Alkylating or acylating agents | Derivatized spirocyclic intermediate | Building block for complex molecules |
| This compound derivative | Amine, Coupling agents | Amide or amine-linked conjugate | Potential 5-HT1A receptor agonist |
Integration into Chemical Libraries for High-Throughput Screening in Discovery Platforms
While the this compound scaffold has been utilized in targeted synthesis campaigns for specific biological targets, detailed information regarding its widespread integration into large chemical libraries for high-throughput screening (HTS) is not extensively documented in the available scientific literature. HTS involves the rapid automated testing of large numbers of diverse chemical compounds to identify "hits" that show activity against a specific biological target.
The synthesis of focused libraries of compounds based on the this compound core for screening against the 5-HT1A receptor demonstrates its potential for library synthesis. unimore.it However, broader inclusion in large, diverse screening collections is not explicitly reported. The structural novelty and synthetic accessibility of this compound and its derivatives make it a potentially attractive scaffold for inclusion in diversity-oriented synthesis and for populating chemical libraries aimed at exploring novel regions of chemical space.
Potential in the Development of Novel Organic Materials (from a chemical synthesis perspective, not material properties)
The application of this compound in the development of novel organic materials from a chemical synthesis perspective is an area that remains largely unexplored in the current scientific literature. The presence of two sulfur atoms in the dithiolane ring offers potential for this scaffold to be used as a monomer or a cross-linking agent in the synthesis of sulfur-containing polymers. Such polymers could theoretically possess interesting optical or electronic properties.
However, there are no specific research findings detailing the polymerization of this compound or its derivatives, nor its incorporation into functional organic materials like conductive polymers, liquid crystals, or porous organic frameworks. The synthesis of such materials would require the introduction of polymerizable functional groups onto the this compound core, a synthetic challenge that has not been reported as being undertaken. Therefore, its potential in this area remains theoretical at present.
Future Research Trajectories and Unexplored Avenues for 1,4 Dithiaspiro 4.5 Decane Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The advancement of 1,4-dithiaspiro[4.5]decane chemistry is intrinsically linked to the development of more efficient, cost-effective, and environmentally benign synthetic methods. Current syntheses often rely on classical approaches that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the principles of green chemistry to address these limitations. researchgate.netjddhs.com
Key areas for development include:
Catalytic Systems: Exploring novel catalysts, such as reusable solid acids (e.g., perchloric acid adsorbed on silica-gel) or organocatalysts, could offer milder and more selective pathways for the formation of the dithiolane ring. unimore.it The use of biocatalysis and heterogeneous catalysis represents a promising frontier for enhancing the sustainability of these synthetic routes. jddhs.com
Alternative Solvents and Conditions: A shift towards green solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids, and the exploration of solvent-free reactions or microwave-assisted synthesis could significantly reduce the environmental footprint of production processes. researchgate.netjddhs.com These techniques often lead to shorter reaction times and improved yields.
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) for the synthesis of functionalized this compound derivatives would enhance atom economy and reduce waste by minimizing intermediate purification steps. nih.gov
The table below outlines potential sustainable approaches for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Catalyst/Medium | Advantages |
| Catalytic Thioacetalization | Reusable solid acids, Organocatalysts | Mild conditions, High efficiency, Catalyst reusability unimore.it |
| Microwave-Assisted Synthesis | Solvent-free or Green Solvents | Reduced reaction times, Improved yields, Energy efficiency researchgate.netjddhs.com |
| Multicomponent Reactions | Various catalysts | High atom economy, Reduced waste, Procedural simplicity nih.gov |
| Biocatalysis | Enzymes | High selectivity, Mild conditions, Environmentally benign jddhs.com |
Discovery of Unprecedented Chemical Transformations and Reactivity Modes
The reactivity of the this compound core is an area ripe for discovery. The presence of two sulfur atoms offers unique electronic properties and potential for novel chemical transformations that have not been thoroughly investigated.
Future research should focus on:
Oxidation and Reduction Chemistry: Systematic studies on the selective oxidation of one or both sulfur atoms to form sulfoxides and sulfones could yield derivatives with altered stereochemistry and biological activity. Conversely, reductive cleavage of the C-S bonds could serve as a strategic step in more complex synthetic sequences.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the dithiolane ring under various conditions (e.g., Lewis acids, radical initiators) could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new classes of sulfur-containing compounds.
Metal-Catalyzed Cross-Coupling: The development of methods for C-H functionalization or cross-coupling reactions on the cyclohexane (B81311) ring of the spiro scaffold would enable the direct introduction of diverse substituents, rapidly expanding the chemical space of accessible derivatives.
Advanced Computational Design of Novel this compound Architectures
In silico methods are powerful tools for accelerating the discovery and optimization of new molecules. philadelphia.edu.jomdpi.com Applying advanced computational chemistry to the this compound scaffold can guide synthetic efforts and prioritize compounds with desired properties.
Future computational studies could include:
Pharmacophore Modeling and Virtual Screening: Based on known active derivatives, such as the 5-HT1A receptor agonists, pharmacophore models can be generated to screen large virtual libraries for new potential ligands. philadelphia.edu.jonih.gov This approach can identify novel scaffolds and substitution patterns with a higher probability of biological activity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can provide deep insights into the binding modes of this compound derivatives with their biological targets, such as G-protein coupled receptors. mdpi.com This understanding can rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules. unimore.itresearchgate.net
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govsemanticscholar.org Integrating ADMET prediction early in the design phase can help to deprioritize molecules with unfavorable pharmacokinetic profiles, saving time and resources.
The following table summarizes computational approaches and their potential impact on designing novel this compound architectures.
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predict binding modes and affinities of new derivatives with biological targets. nih.gov | Identification of potent ligands for receptors like 5-HT1A. unimore.itnih.gov |
| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes over time. philadelphia.edu.jonih.gov | Understanding the structural dynamics of receptor binding. |
| Pharmacophore Modeling | Identify key structural features required for biological activity. philadelphia.edu.jo | Virtual screening of compound libraries to find new active molecules. |
| QSAR Modeling | Correlate structural properties with biological activity. philadelphia.edu.jo | Predict the activity of unsynthesized compounds. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. nih.gov | Prioritization of drug candidates with favorable profiles. |
Expanding the Scope of Synthetic Applications in Emerging Fields of Chemical Research
While initial applications have been concentrated in medicinal chemistry, the unique properties of the this compound scaffold suggest its potential utility in other emerging areas of chemical research. nih.gov
Promising avenues for exploration include:
Materials Science: The sulfur atoms in the dithiolane ring could be leveraged for the development of novel materials. For instance, polymers incorporating this moiety might exhibit interesting optical or electronic properties. The ability of sulfur to coordinate with metals also suggests potential applications in the design of new ligands for catalysis or metal-organic frameworks (MOFs).
Agrochemicals: Spiroheterocycles are an important class of compounds in the agrochemical industry. researchgate.net Screening this compound derivatives for herbicidal, insecticidal, or fungicidal activity could uncover new leads for crop protection.
Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, attaching fluorescent tags or reactive groups could allow for the visualization and identification of their cellular targets. The development of radiolabeled ligands, similar to those for other spirocyclic systems, could also be explored for applications in positron emission tomography (PET) imaging. nih.gov
By pursuing these future research directions, the scientific community can significantly expand the synthetic utility and fundamental understanding of this compound chemistry, paving the way for new discoveries and applications across diverse scientific disciplines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Dithiaspiro[4.5]decane, and how are the products characterized?
- Methodology : A common synthesis involves reacting 7-(pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene with trifluoromethanesulfonyl chloride in CH₂Cl₂ at -40°C under UV irradiation (λ = 366 nm), followed by purification via silica gel chromatography (P/Et₂O = 99/1). Characterization employs thin-layer chromatography (TLC), infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) to confirm structure and purity .
- Data Considerations : Yield optimization (e.g., 77% in one protocol) depends on stoichiometry and reaction time. Discrepancies in yields (e.g., 30% for chloromethyl derivatives) highlight the need for condition tuning .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
- Methodology :
- NMR : ¹H and ¹³C NMR provide detailed chemical shift and coupling constant data to confirm spirocyclic geometry and substituent positions .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
- IR : Identifies functional groups (e.g., C-S stretches at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can functionalization of the this compound core enhance biological activity?
- Methodology :
- Chloromethylation : Thionyl chloride reacts with hydroxyl precursors at 80°C to introduce chloromethyl groups, enabling further nucleophilic substitutions .
- Amine Derivatives : Reductive amination or alkylation of the spirocyclic backbone yields compounds like {1,4-dithiaspiro[4.5]decan-2-ylmethyl}(2-phenoxyethyl)amine, which are converted to salts (e.g., oxalate) for improved solubility and bioactivity .
- Applications : Modified derivatives exhibit selectivity as 5-HT₁A receptor agonists, validated via radioligand binding assays .
Q. What challenges arise in achieving selective fluorination of this compound?
- Methodology : Difluorination using [SF₃][SbF₆] and CsF in CH₃CN at -20°C introduces fluorine atoms at the 8-position. However, low yields (~20%) and competing HF formation necessitate careful stoichiometric control .
- Analytical Insights : ¹⁹F NMR (δ -68.1 and -114.5 ppm, ²J = 9.1 Hz) confirms regioselectivity but underscores the need for optimized catalysts .
Q. How do computational models guide the design of this compound-based therapeutics?
- Methodology : Molecular docking and density functional theory (DFT) predict binding affinities to 5-HT₁A receptors. For example, spirocyclic derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced receptor-ligand interactions in silico .
- Validation : In vitro assays (e.g., cAMP inhibition) correlate computational predictions with experimental EC₅₀ values, revealing nanomolar potency for select analogs .
Contradictions and Limitations
- Synthetic Yields : Discrepancies in yields (e.g., 77% vs. 30%) reflect solvent polarity, temperature, and catalyst sensitivity. For instance, trifluoromethanesulfonyl chloride requires strict anhydrous conditions to prevent hydrolysis .
- Fluorination Efficiency : Low yields in fluorination protocols suggest competing side reactions, necessitating alternative fluorinating agents or protective group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
